

## Investigating the epidemiology of hepatitis B non-responders in different populations.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Hepatitis B Vaccine |           |
| Cat. No.:            | B020794             | Get Quote |

# Investigating the Epidemiology of Hepatitis B Non-Responders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epidemiology of individuals who do not respond to the **hepatitis B vaccine**, commonly referred to as "non-responders." This document summarizes the prevalence of non-response across diverse global populations, details the experimental protocols for identifying these individuals, and elucidates the underlying immunological signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and address this significant public health challenge.

### **Epidemiology of Hepatitis B Non-Responders**

Hepatitis B virus (HBV) infection remains a major global health issue, with vaccination being the cornerstone of prevention efforts. While the **hepatitis B vaccine** is highly effective, a notable percentage of individuals, estimated between 5% and 15% of healthy recipients, do not develop a protective antibody response (anti-HBs <10 mIU/mL) after a standard vaccination series and are classified as non-responders.[1][2] This rate of non-response is significantly higher in certain populations, particularly those with compromised immune systems, where it can reach up to 50%.[2] Understanding the prevalence and risk factors associated with non-



response in different demographic and clinical groups is crucial for developing targeted vaccination strategies and alternative immunotherapies.

## Prevalence of Hepatitis B Non-Responders in Various Populations

The prevalence of **hepatitis B vaccine** non-responders varies considerably across different populations, influenced by a multitude of factors including age, health status, and geographic location. The following table summarizes quantitative data from various studies, providing a comparative overview of non-response rates.



| Population<br>Group                                         | Non-<br>Responder<br>Prevalence<br>(%) | Sample<br>Size (n)         | Vaccine<br>Type/Dosag<br>e                                                   | Geographic<br>Region/Cou<br>ntry   | Reference(s |
|-------------------------------------------------------------|----------------------------------------|----------------------------|------------------------------------------------------------------------------|------------------------------------|-------------|
| Healthy<br>Adults                                           | 5.7 - 15%                              | >15,000<br>(cumulative)    | Recombinant<br>(e.g.,<br>Engerix-B,<br>Recombivax<br>HB), standard<br>dosage | Global                             | [1][3][4]   |
| Healthy<br>Children                                         | 3.1 - 12.1%                            | 1,814                      | 5 μg yeast<br>recombinant                                                    | China<br>(Guangdong)               | [3]         |
| 12.1%                                                       | 141                                    | Not specified              | Not specified                                                                |                                    |             |
| Healthcare<br>Workers                                       | 10%                                    | 100                        | Standard<br>HBV<br>immunization                                              | Ghana                              | [5]         |
| 5.7%                                                        | 192<br>(completed 3<br>doses)          | GeneVac-B                  | Nigeria                                                                      | [3]                                |             |
| Elderly (>60<br>years)                                      | 66.7%                                  | 48                         | 20 μg<br>Engerix-B™                                                          | United States                      | [6]         |
| 14%<br>(responded to<br>20μg), 4%<br>(responded to<br>40μg) | 240 (120 per<br>group)                 | Recombinant<br>HBV vaccine | Brazil                                                                       | [7]                                |             |
| Patients with Chronic Kidney Disease (CKD)                  | 21.7%                                  | 129                        | Not specified                                                                | South Africa<br>(Johannesbur<br>g) |             |



| 30% (non-<br>dialysis)                          | 61                                             | Not specified             | Brazzaville                |                                      | -    |
|-------------------------------------------------|------------------------------------------------|---------------------------|----------------------------|--------------------------------------|------|
| Patients with<br>HIV                            | 19.9%                                          | 201                       | Not specified              | Brazil                               | [8]  |
| 28.5%<br>(pooled<br>estimate)                   | 1,821 (17<br>studies)                          | Standard and double dose  | Global (Meta-<br>analysis) | [9]                                  |      |
| Patients with Diabetes                          | 9.5%<br>(responded to >90%)                    | 71 (26 IDDM,<br>45 NIDDM) | Engerix B or<br>GenHevac B | Not specified                        | [10] |
| Patients with Autoimmune/I nflammatory Diseases | 67.57% (lacked serologic evidence of immunity) | 148                       | Not specified              | United States<br>(single-<br>center) | [11] |

## Experimental Protocols for Identifying Hepatitis B Non-Responders

The definitive identification of hepatitis B non-responders relies on the quantitative measurement of antibodies against the hepatitis B surface antigen (anti-HBs) in the serum or plasma. Genetic testing, particularly for Human Leukocyte Antigen (HLA) haplotypes, can provide further insight into the underlying predisposition to non-response.

### **Quantification of Anti-HBs Antibodies**

The standard criterion for a protective immune response to the **hepatitis B vaccine** is an anti-HBs antibody concentration of ≥10 milli-international units per milliliter (mIU/mL).[1] Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescent Immunoassay (CLIA) are the most common methods for quantifying anti-HBs levels.

This protocol outlines the general steps for a sandwich ELISA to determine anti-HBs concentrations. Specific details may vary based on the commercial kit used.



#### Materials:

- Microtiter plate pre-coated with recombinant HBsAg
- Patient serum or plasma samples
- Anti-HBs standards (with known concentrations) and controls (positive and negative)
- HRP-conjugated detection antibody (e.g., anti-human IgG)
- Wash buffer (e.g., PBS with Tween-20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., sulfuric acid)
- Microplate reader

#### Procedure:

- Preparation: Bring all reagents and samples to room temperature. Prepare working solutions
  of wash buffer and any other concentrated reagents as per the kit instructions.
- Sample and Standard Addition: Add 100  $\mu$ L of standards, controls, and patient samples to the appropriate wells of the HBsAg-coated microplate.
- Incubation: Cover the plate and incubate for 60 minutes at 37°C.
- Washing: Aspirate the contents of the wells and wash each well 4-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash.
- Detection Antibody Addition: Add 100 μL of HRP-conjugated detection antibody to each well.
- Second Incubation: Cover the plate and incubate for 30 minutes at 37°C.
- Second Washing: Repeat the washing step as described in step 4.
- Substrate Addition: Add 100 μL of TMB substrate solution to each well.



- Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. A
  blue color will develop in proportion to the amount of anti-HBs present.
- Stopping the Reaction: Add 100 μL of stop solution to each well. The color will change from blue to yellow.
- Absorbance Reading: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
- Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the anti-HBs concentration in the patient samples by interpolating their OD values on the standard curve.

CLIA offers high sensitivity and a wide dynamic range for anti-HBs quantification. The following is a general protocol for a sandwich CLIA.

#### Materials:

- Paramagnetic microparticles coated with HBsAg
- Patient serum or plasma samples
- Anti-HBs standards and controls
- Acridingium ester-labeled detection antibody
- Wash buffer
- Trigger solutions
- Luminometer

#### Procedure:

• Sample Incubation: Mix patient samples, standards, and controls with HBsAg-coated microparticles in reaction vessels. Incubate to allow anti-HBs to bind to the microparticles.



- Washing: Use a magnetic field to hold the microparticles while the unbound sample components are washed away with wash buffer.
- Detection Antibody Incubation: Add the acridinium ester-labeled detection antibody and incubate. This antibody will bind to the captured anti-HBs, forming a "sandwich."
- Second Washing: Repeat the magnetic separation and washing step to remove unbound detection antibody.
- Signal Generation: Add trigger solutions to initiate the chemiluminescent reaction.
- Light Detection: Measure the light emission (in Relative Light Units, RLUs) using a luminometer. The intensity of the light is directly proportional to the concentration of anti-HBs in the sample.
- Calculation: Use a calibration curve generated from the standards to convert the RLU values
  of the patient samples into anti-HBs concentrations (mIU/mL).

### Genetic Analysis for Non-Responder Predisposition

Genetic factors, particularly specific HLA alleles, are strongly associated with non-response to the **hepatitis B vaccine**. HLA typing can help identify individuals at a higher risk of vaccine failure.

PCR-SSP is a relatively rapid and cost-effective method for HLA typing.

#### Materials:

- Genomic DNA extracted from patient blood or saliva
- Panel of sequence-specific primer pairs targeting different HLA alleles
- Taq polymerase and PCR buffer
- dNTPs
- Internal positive control primers



- Agarose gel and electrophoresis equipment
- UV transilluminator

#### Procedure:

- DNA Extraction: Isolate high-quality genomic DNA from the patient sample.
- PCR Amplification: Set up a series of PCR reactions for each DNA sample. Each reaction
  contains a different pair of sequence-specific primers designed to amplify a specific HLA
  allele or group of alleles. An internal positive control primer pair is included in each reaction
  to verify the PCR amplification.
- Thermal Cycling: Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
- Gel Electrophoresis: Load the PCR products onto an agarose gel.
- Visualization and Interpretation: After electrophoresis, visualize the DNA bands under UV
  light. The presence or absence of a PCR product in each reaction indicates the presence or
  absence of the corresponding HLA allele. The pattern of amplification across the panel of
  primer pairs determines the patient's HLA type.

Sequencing-based typing (SBT), including Sanger sequencing and Next-Generation Sequencing (NGS), provides high-resolution HLA typing.

#### Procedure (General Overview):

- DNA Extraction: Isolate genomic DNA from the patient sample.
- Locus-Specific PCR: Amplify the HLA genes of interest (e.g., HLA-DRB1, -DQB1) using locus-specific primers.
- Sequencing:
  - Sanger Sequencing: Sequence the PCR products. This may require multiple sequencing reactions with different primers to cover the entire gene.



- Next-Generation Sequencing (NGS): Prepare a library from the PCR products and sequence it on an NGS platform. NGS allows for the simultaneous sequencing of multiple HLA genes from multiple samples.
- Data Analysis: Analyze the sequencing data using specialized software to identify the specific HLA alleles present in the sample.

## Signaling Pathways in Hepatitis B Vaccine Response and Non-Response

The immune response to the **hepatitis B vaccine** is a complex process involving the coordinated activation of both the innate and adaptive immune systems. A successful response leads to the production of high-titer neutralizing anti-HBs antibodies and the generation of long-lasting immune memory. In non-responders, defects in these signaling pathways can lead to an inadequate immune response.

## Experimental Workflow for Identifying Hepatitis B Non-Responders

The following diagram illustrates the typical workflow for identifying and characterizing **hepatitis B vaccine** non-responders.





Click to download full resolution via product page

Caption: Workflow for identifying **Hepatitis B vaccine** non-responders.





## Signaling Pathway of a Successful Immune Response to Hepatitis B Vaccine

A robust immune response to the HBsAg in the vaccine is initiated by antigen-presenting cells (APCs), such as dendritic cells, which process the antigen and present it to T helper (Th) cells. This interaction, along with co-stimulatory signals, activates the Th cells, leading to the subsequent activation of B cells and the production of anti-HBs antibodies.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Understanding HLA Typing by SSP Technique: A Guide to Precision in Transplantation and Immunology Shiva Scientific [shivascientific.in]
- 2. Development of a high-resolution NGS-based HLA-typing and analysis pipeline PMC [pmc.ncbi.nlm.nih.gov]
- 3. deltaltd.am [deltaltd.am]
- 4. HLA Typing by Sequence-Specific Primers | Springer Nature Experiments [experiments.springernature.com]
- 5. jmitra.co.in [jmitra.co.in]
- 6. Sequence-based typing of HLA: an improved group-specific full-length gene sequencing approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Guide to Molecular HLA Typing Technologies: From PCR-Based Methods to NGS - CD Genomics [cd-genomics.com]
- 8. HLA typing by sequence-specific primers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing Assay Performance of ELISA and Chemiluminescence Immunoassay in Detecting Antibodies to Hepatitis B Surface Antigen PMC [pmc.ncbi.nlm.nih.gov]
- 10. sceti.co.jp [sceti.co.jp]
- 11. Next Generation Sequencing based HLA Typing Overview CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [Investigating the epidemiology of hepatitis B non-responders in different populations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020794#investigating-the-epidemiology-of-hepatitis-b-non-responders-in-different-populations]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com